molecular formula C12H11NOS B14411317 2-[(Benzenesulfinyl)methyl]pyridine CAS No. 81850-98-8

2-[(Benzenesulfinyl)methyl]pyridine

Cat. No.: B14411317
CAS No.: 81850-98-8
M. Wt: 217.29 g/mol
InChI Key: VOLUOKCWFYPQDZ-UHFFFAOYSA-N
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Description

2-[(Benzenesulfinyl)methyl]pyridine is a pyridine derivative featuring a methyl group substituted with a benzenesulfinyl moiety. The sulfinyl group (S=O) introduces polarity and chirality, making the compound structurally distinct from simpler pyridine-based analogs.

Properties

CAS No.

81850-98-8

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

2-(benzenesulfinylmethyl)pyridine

InChI

InChI=1S/C12H11NOS/c14-15(12-7-2-1-3-8-12)10-11-6-4-5-9-13-11/h1-9H,10H2

InChI Key

VOLUOKCWFYPQDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)CC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfinyl)methyl]pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with benzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of 2-[(Benzenesulfinyl)methyl]pyridine may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of the compound by passing the reactants through a reactor packed with a suitable catalyst under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfinyl)methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted pyridines

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfinyl)methyl]pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions . Additionally, the compound’s sulfinyl group can undergo redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Fenticonazole Impurity (1-[(2RS)-2-(2,4-Dichlorophenyl)-2-[[4-(Benzenesulfinyl)benzyl]oxy]ethyl]-1H-imidazole)

  • Structural Similarity : Both compounds contain a benzenesulfinyl group. In the Fenticonazole impurity, the sulfoxide is linked via a benzyloxy bridge to an imidazole ring, whereas in 2-[(Benzenesulfinyl)methyl]pyridine, the sulfinyl group is directly attached to a pyridine-methyl group.
  • Functional Role: The sulfinyl group in the Fenticonazole impurity is critical for its classification as a pharmaceutical by-product, suggesting that sulfoxides may act as intermediates or metabolites in drug degradation pathways.

2-(Chloro(4-chlorophenyl)methyl)pyridine (CAS 142404-69-1)

  • Substituent Comparison : The target compound replaces the chloro(4-chlorophenyl) group with a benzenesulfinyl group. The sulfinyl moiety is more polar and electron-withdrawing compared to the chloro substituent, which could enhance solubility in polar solvents or influence binding affinity in receptor interactions.
  • Pharmaceutical Relevance : Chlorinated analogs like 2-(Chloro(4-chlorophenyl)methyl)pyridine are often used as intermediates in drug synthesis. The sulfinyl variant may offer improved metabolic stability due to reduced susceptibility to oxidative degradation .

SIB-1757 and SIB-1893 (mGluR5 Antagonists)

  • Functional Groups: SIB-1757 (6-methyl-2-(phenylazo)-3-pyridinol) and SIB-1893 ((E)-2-methyl-6-(2-phenylethenyl)pyridine) are pyridine derivatives with IC50 values of 0.37 µM and 0.29 µM, respectively, for mGluR5 inhibition. While lacking a sulfinyl group, their potency underscores the importance of pyridine ring substitution patterns in receptor targeting.
  • Mechanistic Insight: The noncompetitive antagonism of these compounds suggests that steric and electronic modifications (e.g., introducing a sulfinyl group) could further modulate receptor interaction kinetics or allosteric binding pockets .

3-(Ethylsulfonyl)-2-[(Phenylmethyl)thio]pyridine

  • Sulfur Oxidation States: This compound features a sulfone (SO₂) and a thioether (S-C), whereas 2-[(Benzenesulfinyl)methyl]pyridine contains a sulfoxide (S=O).
  • Safety and Stability : Sulfones are generally more stable but less nucleophilic than sulfoxides. The presence of a sulfinyl group in the target compound may necessitate specific handling protocols to prevent further oxidation or degradation .

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